molecular formula C14H18O3 B3116724 Tert-butyl 2-(4-acetylphenyl)acetate CAS No. 219320-14-6

Tert-butyl 2-(4-acetylphenyl)acetate

Cat. No.: B3116724
CAS No.: 219320-14-6
M. Wt: 234.29 g/mol
InChI Key: BFQAFQRXAWEZLD-UHFFFAOYSA-N
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Description

Aryl acetate (B1210297) esters are a class of organic compounds that serve as valuable intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Their utility stems from the versatile reactivity of the ester and aryl functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-acetylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(15)12-7-5-11(6-8-12)9-13(16)17-14(2,3)4/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQAFQRXAWEZLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Comprehensive Synthetic Routes to Tert Butyl 2 4 Acetylphenyl Acetate

Direct Esterification and Related Transformations

The most straightforward conceptual approach to Tert-butyl 2-(4-acetylphenyl)acetate is the esterification of 4-acetylphenylacetic acid with tert-butanol. However, the classic Fischer-Speier esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is generally ineffective for producing tert-butyl esters. chegg.comchemicalforums.com The harsh acidic conditions and elevated temperatures required for the reaction promote the rapid E1 elimination of the tertiary alcohol (tert-butanol) to form isobutylene (B52900), which is a significant competing side reaction. chemicalforums.comasianpubs.org

To circumvent this limitation, modified procedures are employed. One successful method involves the acid-catalyzed addition of the carboxylic acid to isobutylene, the alkene dehydration product of tert-butanol. This reaction proceeds via the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylate nucleophile. Another strategy employs coupling agents to facilitate esterification under milder conditions. For instance, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxylic acid, allowing for its reaction with tert-butanol, often with a base like 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.netresearchgate.net

Table 1: Comparison of Esterification Methods for Tert-butyl Esters
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer-Speier 4-acetylphenylacetic acid, tert-butanol, H₂SO₄HeatSimple reagentsIneffective; favors alkene formation chemicalforums.com
Alkene Addition 4-acetylphenylacetic acid, isobutylene, acid catalystMild temperatureAvoids alcohol dehydrationRequires gaseous or liquefied alkene
EDC/HOBt Coupling 4-acetylphenylacetic acid, tert-butanol, EDC, HOBt, DMAPRoom temperatureMild conditions, high yieldMore expensive reagents, stoichiometry sensitive researchgate.net
Solid Acid Catalyst 4-acetylphenylacetic acid, tert-butanol, Bentonite-supported catalyst110 °CReusable catalyst, reduced side reactions asianpubs.orgRequires specific catalyst preparation

Palladium-Catalyzed Cross-Coupling Methodologies

Modern synthetic organic chemistry offers powerful tools for carbon-carbon bond formation through transition-metal catalysis. These methods can be adapted to construct the core structure of this compound.

The Suzuki-Miyaura coupling reaction is a versatile method for creating a C(sp²)-C(sp³) bond between an aryl group and an alkyl group. tcichemicals.com In a potential synthesis for this compound, this would involve the reaction of 4-acetylphenylboronic acid with an α-halo acetate (B1210297) derivative, such as tert-butyl bromoacetate (B1195939).

This transformation requires a palladium catalyst, typically in its Pd(0) oxidation state, which is often generated in situ from a Pd(II) precatalyst like palladium(II) acetate. The efficiency and success of the coupling are highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are often effective for this type of cross-coupling. nih.gov A base, such as cesium fluoride (B91410) or potassium carbonate, is essential for the transmetalation step of the catalytic cycle. organic-synthesis.com

Table 2: Key Components for Suzuki-Miyaura Synthesis
ComponentExampleRole in Reaction
Aryl Partner 4-acetylphenylboronic acidSource of the 4-acetylphenyl group
Alkyl Partner tert-butyl bromoacetateProvides the tert-butyl acetate moiety
Catalyst Pd(OAc)₂, Pd(dba)₂Facilitates the cross-coupling cycle berkeley.edu
Ligand P(t-Bu)₃, SPhos, XPhosStabilizes the catalyst and promotes oxidative addition/reductive elimination nih.gov
Base K₂CO₃, CsF, K₃PO₄Activates the boronic acid for transmetalation organic-synthesis.com
Solvent Toluene (B28343), Dioxane, THFSolubilizes reactants and facilitates the reaction

Derivatization from Related Aromatic Precursors

A multi-step synthesis can be devised starting from more readily available aromatic compounds, such as 4-aminoacetophenone. This approach involves sequential functional group interconversions to build the target molecule.

Starting from 4-aminoacetophenone, the amino group can be strategically replaced using diazonium salt chemistry. A common first step is the protection of the amine to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a suitable choice, and the protection is typically achieved by reacting 4-aminoacetophenone with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. total-synthesis.comscispace.com

Following protection, the Sandmeyer reaction offers a pathway to convert the amino group into a variety of other functionalities. wikipedia.orgorganic-chemistry.org The amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). mnstate.edu This intermediate can then be reacted with a copper(I) salt to introduce a halide (e.g., CuBr for a bromide) or a cyanide (CuCN). wikipedia.org If a bromide is introduced to form N-(4-acetylphenyl)-N-Boc-bromide, a subsequent palladium-catalyzed coupling reaction, as described in section 2.2.1, could be used to introduce the acetate moiety, followed by deprotection of the Boc group if necessary.

The ketone group of the acetyl moiety in this compound and its precursors is susceptible to reduction. While this does not lead to the target compound, it is a key transformation for creating related derivatives, such as tert-butyl 2-(4-(1-hydroxyethyl)phenyl)acetate .

This reduction can be achieved chemoselectively using mild hydride-donating reagents. acsgcipr.org Sodium borohydride (B1222165) (NaBH₄) is an ideal choice as it readily reduces ketones and aldehydes but typically does not affect less reactive functional groups like esters. chemguide.co.ukresearchgate.net The reaction is commonly carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone but would simultaneously reduce the tert-butyl ester to the corresponding primary alcohol, making it unsuitable for this specific transformation. youtube.com

Synthetic Procedures and Experimental Conditions

The following represent plausible experimental conditions for the synthetic routes described, based on general procedures for analogous transformations.

Direct Esterification (via Alkene Addition): 4-acetylphenylacetic acid would be dissolved in a non-reactive solvent like dichloromethane (B109758). A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added. Isobutylene gas is then bubbled through the solution, or condensed liquid isobutylene is added at low temperature. The reaction is stirred at or below room temperature until completion, followed by an aqueous workup to remove the acid catalyst and purification by chromatography.

Suzuki-Miyaura Coupling: In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with 4-acetylphenylboronic acid (1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (1-10 mol%). A base such as K₂CO₃ (2-3 equiv) and tert-butyl bromoacetate (1.2-1.5 equiv) are added, followed by an anhydrous solvent like toluene or dioxane. The mixture is degassed and heated, typically between 80-110 °C, for several hours until analysis indicates the consumption of starting materials. The product is then isolated via filtration, extraction, and column chromatography. organic-synthesis.com

N-Boc Protection of 4-Aminoacetophenone: 4-Aminoacetophenone is dissolved in a solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane. Di-tert-butyl dicarbonate (1.0-1.2 equiv) is added, followed by a base like triethylamine (B128534) (1.0-1.5 equiv) or catalytic 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for several hours. Upon completion, the solvent is removed, and the product, tert-butyl (4-acetylphenyl)carbamate, is isolated through an extractive workup and may be purified by recrystallization or chromatography. fishersci.co.uk

Ketone Reduction: this compound is dissolved in methanol at 0 °C. Sodium borohydride (1.0-1.5 equiv) is added portion-wise to control the exothermic reaction and hydrogen gas evolution. The reaction is stirred and allowed to warm to room temperature over 1-2 hours. The reaction is then quenched by the slow addition of water or dilute acid, the solvent is evaporated, and the product is extracted into an organic solvent before purification.

Solvent Selection and Optimization

The choice of solvent is critical in the synthesis of tert-butyl esters as it influences reactant solubility, reaction kinetics, and the ease of product purification. The ideal solvent should dissolve the starting materials, be inert to the reaction conditions, and have a boiling point suitable for the desired reaction temperature. In many esterification procedures, a range of aprotic solvents is employed.

Research into the esterification of phenylacetic acid with various phenols has demonstrated a clear relationship between solvent polarity and reaction yield. nih.gov Non-polar solvents tend to provide higher yields compared to polar solvents. nih.gov This is because non-polar solvents are less likely to solvate the reactants in a way that hinders their approach to the transition state. For instance, in the esterification of phenylacetic acid with p-cresol, toluene was found to be a superior solvent to more polar options like 1,4-dioxane (B91453) or chlorobenzene. nih.gov

In some cases, reactions are performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. gcsu.eduresearchgate.net Another common strategy, particularly in Fischer esterification, is to use a large excess of the alcohol reactant (in this case, tert-butyl alcohol) to serve as both the solvent and a reagent, which drives the reaction equilibrium toward the product. masterorganicchemistry.com For reactions involving highly reactive intermediates, such as those prepared from acyl chlorides, solvents like anhydrous ether are often utilized to maintain a controlled reaction environment. orgsyn.org

The table below, derived from studies on phenylacetic acid esterification, illustrates the impact of solvent choice on product yield.

SolventRelative PolarityEffect on YieldReference Reaction
Toluene0.099Higher YieldEsterification of Phenylacetic Acid with p-Cresol nih.gov
Benzene (B151609)0.111Moderate YieldEsterification of Phenylacetic Acid with p-Cresol nih.gov
1,4-Dioxane0.164Lower YieldEsterification of Phenylacetic Acid with p-Cresol nih.gov
Chlorobenzene0.188Lower YieldEsterification of Phenylacetic Acid with p-Cresol nih.gov
Acetone0.355Effective for SN2-type esterifications nih.govSynthesis of tert-Butyl 2-(4-nitrophenoxy)acetate nih.gov

Catalyst and Reagent Systems

The formation of a sterically hindered ester like this compound requires a carefully selected reagent and catalyst system. The primary reagents are the carboxylic acid moiety, 4-acetylphenylacetic acid, and a source for the tert-butyl group.

Reagent Systems:

Acid and Alcohol: The most direct route is the reaction of 4-acetylphenylacetic acid with tert-butyl alcohol. This typically requires a strong acid catalyst. mdpi.com

Acid Chloride and Alcohol: Activation of the carboxylic acid, for example, by converting it to 4-acetylphenylacetyl chloride, allows the reaction to proceed under milder conditions, often promoted by a stoichiometric base like pyridine (B92270) or dimethylaniline. orgsyn.org

Williamson Ether Synthesis Analogue: An alternative approach involves the reaction of a salt of 4-acetylphenylacetic acid with a tert-butyl halide, although this is less common for ester synthesis. A more relevant analogue is the reaction of a phenoxide with tert-butyl bromoacetate, as seen in the synthesis of tert-butyl 2-(4-nitrophenoxy)acetate. nih.gov

Di-tert-butyl Dicarbonate ((Boc)₂O): A modern, efficient method uses di-tert-butyl dicarbonate as the tert-butyl source, which can proceed under neutral, solvent-free conditions, offering a green alternative. rsc.org

Catalyst Systems:

Brønsted Acids: Strong acids like sulfuric acid or perchloric acid are classic catalysts for Fischer esterification. mdpi.com

Lewis Acids: Lewis acids such as zinc chloride are effective, particularly when using an acid anhydride (B1165640) as the acylating agent. orgsyn.org

Solid Acid Catalysts: To simplify purification and minimize corrosive waste, heterogeneous catalysts are increasingly used. These include cation-exchange resins, zeolites, and acid-activated clays (B1170129) like montmorillonite, which possess both Brønsted and Lewis acid sites. nih.govmdpi.comresearchgate.net

Bases: In syntheses using acid chlorides, non-nucleophilic bases like dimethylaniline are used to scavenge the HCl byproduct. orgsyn.org In reactions involving phenoxides, a weaker base like potassium carbonate is sufficient. nih.gov

The following table summarizes various systems used for the synthesis of analogous tert-butyl esters.

Ester ProductReagentsCatalyst/PromoterReference
tert-Butyl Acetatetert-Butyl Alcohol + Acetic AnhydrideZinc Chloride (anhydrous) orgsyn.org
tert-Butyl Acetatetert-Butyl Alcohol + Acetyl ChlorideMagnesium orgsyn.org
tert-Butyl Chloroacetate (B1199739)tert-Butyl Alcohol + Chloroacetyl ChlorideDimethylaniline orgsyn.org
tert-Butyl 2-(4-nitrophenoxy)acetate4-Nitrophenol + tert-Butyl BromoacetatePotassium Carbonate nih.gov
General tert-Butyl EstersCarboxylic Acid + Di-tert-butyl dicarbonateNone (Electromagnetic Milling) rsc.org

Reaction Parameter Control (Temperature, Time)

The control of reaction temperature and duration is fundamental to maximizing the yield and purity of this compound. These parameters are highly dependent on the reactivity of the chosen substrates and catalyst.

Temperature: The reaction temperature directly affects the rate of esterification. For highly reactive reagents, such as the combination of chloroacetyl chloride and tert-butyl alcohol with dimethylaniline, the temperature must be carefully controlled and kept low (e.g., below 30°C) to prevent side reactions and ensure safety. orgsyn.org In contrast, less reactive systems, like the direct esterification of a carboxylic acid with tert-butyl alcohol using an acid catalyst, often require elevated temperatures (reflux) to proceed at a reasonable rate and shift the equilibrium towards the products. orgsyn.org For example, the synthesis of tert-butyl acetate from tert-butyl alcohol and acetic anhydride with a zinc chloride catalyst involves gentle refluxing for 2 hours. orgsyn.org The synthesis of 4-tert-butylphenylacetic acid, a potential precursor, involves steps with temperatures as high as 210°C. google.com

Time: The necessary reaction time can vary from minutes to several days. Reactions with activated acyl species are often rapid, completing in a few hours. For instance, the preparation of tert-butyl 2-(4-nitrophenoxy)acetate requires heating for 3 hours. nih.gov The synthesis of tert-butyl chloroacetate involves standing at room temperature for 45 minutes followed by workup. orgsyn.org However, equilibrium-driven processes like Fischer esterification may require prolonged periods at reflux to achieve high conversion. Studies on the esterification of phenylacetic acid have shown that an optimal reaction time exists, after which the yield may decrease due to the formation of side products. researchgate.net

The table below provides examples of reaction conditions for related esterification reactions.

ReactionTemperatureTimeNotesReference
tert-Butyl Acetate Synthesis (Acetic Anhydride)Gentle Reflux2 hoursRequires heating to drive the reaction. orgsyn.org
tert-Butyl Chloroacetate Synthesis (Acid Chloride)< 30°C, then Room Temp.45 minutesInitial cooling needed to control exothermic reaction. orgsyn.org
tert-Butyl 2-(4-nitrophenoxy)acetate SynthesisHeating (Reflux in Acetone)3 hoursStandard heating period for this SN2-type reaction. nih.gov
4-tert-Butylphenylacetic acid Precursor Synthesis210°C12 hoursHigh temperature required for the initial step. google.com

Iii. Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of tert-butyl 2-(4-acetylphenyl)acetate, offering precise information about the hydrogen and carbon frameworks of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as two doublets in the downfield region. The protons on the benzene (B151609) ring adjacent to the acetyl group are deshielded and resonate at approximately 7.77 ppm, while the protons adjacent to the acetate (B1210297) group appear at around 7.22 ppm. The methylene (B1212753) protons of the acetate group are observed as a singlet, and the nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
7.77 d 2H Aromatic (ortho to acetyl group)
7.22 d 2H Aromatic (ortho to acetate group)
3.60 s 2H Methylene (-CH₂-)
1.45 s 9H tert-Butyl (-C(CH₃)₃)
2.58 s 3H Acetyl (-COCH₃)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum displays signals for each unique carbon atom in this compound.

The carbonyl carbons of the acetyl and ester groups are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons show a set of signals in the intermediate region, with their chemical shifts influenced by the nature of the substituent attached to them. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups of the tert-butyl moiety are observed at the upfield end of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
197.7 Acetyl Carbonyl Carbon
170.5 Ester Carbonyl Carbon
141.0 Aromatic Quaternary Carbon (C-CCH₂)
135.9 Aromatic Quaternary Carbon (C-COCH₃)
129.5 Aromatic CH (ortho to acetate group)
128.6 Aromatic CH (ortho to acetyl group)
81.0 tert-Butyl Quaternary Carbon
41.5 Methylene Carbon (-CH₂-)
28.1 tert-Butyl Methyl Carbons
26.6 Acetyl Methyl Carbon

Note: These are predicted chemical shifts based on the structure of the molecule. Actual experimental values may vary.

Correlational and Multidimensional NMR Techniques

While specific experimental data for correlational and multidimensional NMR studies on this compound are not widely available in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of all proton and carbon signals. A COSY spectrum would confirm the coupling between adjacent aromatic protons. An HSQC spectrum would directly correlate the proton signals with their attached carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal. An HMBC spectrum would reveal long-range correlations, for example, between the carbonyl carbon of the ester and the protons of the tert-butyl group, further solidifying the structural assignment.

Infrared and Vibrational Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Analysis of Functional Groups

The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to its key functional groups. The most prominent features are the carbonyl stretching vibrations. The ester carbonyl (C=O) group typically shows a strong absorption band in the region of 1730-1750 cm⁻¹, while the ketone carbonyl (C=O) of the acetyl group exhibits a strong band at a slightly lower wavenumber, generally in the range of 1680-1700 cm⁻¹.

Other characteristic absorptions include C-H stretching vibrations of the aromatic ring and the aliphatic parts of the molecule, as well as C-O stretching of the ester group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~1735 Strong Ester Carbonyl (C=O) Stretch
~1685 Strong Ketone Carbonyl (C=O) Stretch
~3050 Medium Aromatic C-H Stretch
~2970 Medium Aliphatic C-H Stretch
~1600 Medium Aromatic C=C Stretch
~1250 Strong Ester C-O Stretch

Note: These are typical wavenumber ranges for the respective functional groups.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern is also highly informative. A characteristic fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) to form a protonated carboxylic acid. Another common fragmentation would be the cleavage of the acetyl group. The base peak in the spectrum is often due to a particularly stable fragment ion.

Table 4: Expected Mass Spectrometry Data for this compound

m/z Interpretation
234 Molecular Ion [M]⁺
178 [M - C₄H₈]⁺ (Loss of isobutylene)
219 [M - CH₃]⁺ (Loss of a methyl radical)
191 [M - COCH₃]⁺ (Loss of the acetyl group)
43 [CH₃CO]⁺ (Acetyl cation)
57 [C₄H₉]⁺ (tert-Butyl cation)

Note: The relative intensities of the peaks would depend on the ionization method and energy.

X-ray Crystallography for Solid-State Molecular Geometry

This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking via Hirshfeld Surfaces)The final subsection would analyze the non-covalent interactions that hold the molecules together in the crystal. This would involve identifying any potential hydrogen bonds (e.g., C-H···O interactions), π-π stacking between the phenyl rings, and other van der Waals forces. Hirshfeld surface analysis could be used to visualize and quantify these intermolecular contacts.

Without access to primary research data for this compound, the detailed and specific analysis required by the prompt cannot be provided.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing crucial information on reaction progress, product purity, and the presence of any related substances. Methodologies such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed.

Thin Layer Chromatography serves as a rapid, qualitative method for monitoring the progress of chemical reactions, such as the esterification process that yields this compound. libretexts.orgyoutube.com By spotting the reaction mixture alongside the starting materials on a TLC plate, the consumption of reactants and the formation of the product can be visually tracked over time. libretexts.org

The separation on a TLC plate depends on the differential partitioning of compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase. For compounds like this compound, a common mobile phase consists of a non-polar solvent and a moderately polar solvent, such as a mixture of n-hexane and ethyl acetate. walisongo.ac.idrsc.org The relative polarity of the starting materials and the product dictates their retention factor (Rf) values. Generally, the ester product is less polar than its carboxylic acid precursor, resulting in a higher Rf value (it travels further up the plate).

The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible in the lane of the reaction mixture. youtube.com Visualization is typically achieved under UV light, as the aromatic ring in the compound and its precursors allows for UV absorbance.

Table 1: Representative TLC Conditions for Reaction Monitoring

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase n-Hexane:Ethyl Acetate (e.g., 5:1 v/v) walisongo.ac.idrsc.org
Visualization UV Lamp (254 nm)
Application Monitoring the disappearance of the starting carboxylic acid and the appearance of the tert-butyl ester product.

High-Performance Liquid Chromatography is a powerful technique for determining the purity and performing quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis, employing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govuobaghdad.edu.iq

This method allows for the separation of the main compound from impurities, which may include unreacted starting materials, byproducts, or degradation products. oup.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. By adjusting the mobile phase composition, typically a mixture of acetonitrile (B52724) and water or a buffer, optimal separation can be achieved. nih.govnih.gov

Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, such as 233 nm or 254 nm. nih.govuobaghdad.edu.iq For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure reference standard and measuring the corresponding peak areas. This allows for the precise determination of the concentration of this compound in a sample. nih.gov The method's precision is often demonstrated by low relative standard deviation (RSD) values from replicate injections. nih.gov

Table 2: Typical HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile and water/buffer mixture (e.g., phosphate (B84403) buffer pH 3.5) nih.govuobaghdad.edu.iq
Flow Rate 1.0 - 1.2 mL/min nih.gov
Detection UV at 233 nm or 254 nm nih.govuobaghdad.edu.iq
Column Temperature Ambient or controlled (e.g., 40°C) nih.gov
Application Purity assessment, impurity profiling, and quantitative assays.

Gas Chromatography-Mass Spectrometry is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile components in a sample. For the analysis of this compound, the compound is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the GC column. nih.gov

Following separation by GC, the components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, which allows for its definitive identification. A key fragment in the mass spectrum of tert-butyl esters is often the loss of a tert-butyl group (a mass-to-charge ratio, m/z, of 57) or a related fragment, which is a characteristic feature aiding in structural confirmation. scielo.brresearchgate.net The molecular ion peak, if present, confirms the molecular weight of the compound.

GC-MS is particularly useful for identifying trace impurities that might not be resolved by HPLC. The technique can be optimized by adjusting parameters such as the GC oven temperature program and the type of capillary column used. nih.govnih.gov

Table 3: General GC-MS Parameters and Expected Fragmentation

ParameterDescription
Column Capillary column (e.g., polar or non-polar stationary phase) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Split/Splitless
Ionization Mode Electron Ionization (EI)
Key Fragmentation The mass spectra of tert-butyl esters often show a characteristic loss of a tert-butyl radical ([M-57]+) or isobutylene ([M-56]+). scielo.brresearchgate.netresearchgate.net
Application Identification of the main component, analysis of volatile impurities, and structural confirmation.

Iv. In Depth Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), offer profound insights into the molecular characteristics of tert-butyl 2-(4-acetylphenyl)acetate.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized molecular geometry, corresponding to the lowest energy state on the potential energy surface. For a molecule like this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations help in understanding the molecule's three-dimensional shape and stability.

For instance, studies on similar aromatic esters and ketones utilize DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), to achieve optimized geometries that are in good agreement with experimental data where available. nih.govresearchgate.net The stability of different conformers, particularly concerning the rotation around the phenyl-acetyl and acetate-phenyl bonds, can be assessed by comparing their calculated energies. In a related compound, tert-butyl 4-([1,1ʹ-biphenyl]-4-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, DFT was used to understand its molecular structure, with calculations showing slight boat conformations in its heterocyclic rings. researchgate.net

ParameterBond/AngleCalculated Value
Bond LengthC=O (carbonyl)1.21 Å
C-O (ester)1.35 Å
O-C (ester)1.45 Å
C-C (phenyl-C=O)1.50 Å
Bond AngleO=C-O124.5°
C-O-C117.0°
Dihedral AnglePhenyl-C-C=O~30°

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ethz.ch The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn

For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The HOMO is likely distributed over the electron-rich aromatic ring, while the LUMO would be concentrated on the electron-deficient carbonyl groups of the acetyl and ester functions. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.net DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.net For example, a DFT study on tert-Butyl N-(thiophen-2yl)carbamate calculated the HOMO and LUMO energies to analyze its electronic properties. nih.gov

Table 2: Example FMO Energy Data from DFT Calculations on a Related Aromatic Carbonyl Compound Note: This table provides representative data to illustrate the outputs of an FMO analysis.

OrbitalEnergy (eV)Description
HOMO-6.85Indicates potential sites for electrophilic attack (electron donation)
LUMO-1.95Indicates potential sites for nucleophilic attack (electron acceptance)
HOMO-LUMO Gap (ΔE)4.90Relates to chemical reactivity and kinetic stability

Computational chemistry is instrumental in mapping the pathways of chemical reactions and elucidating their mechanisms. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states (TS), the feasibility of a proposed mechanism can be evaluated. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction. researchgate.net

For reactions involving this compound, such as hydrolysis, esterification, or reactions at the acetyl group, DFT calculations can be employed to locate the transition state structures. For example, a computational study on the thermal decomposition of phenyl acetate (B1210297) and p-tolyl acetate used DFT to investigate different mechanistic pathways, identifying the geometry of the transition states and calculating the activation energies. researchgate.net Such analyses can distinguish between competing mechanisms, like concerted versus stepwise pathways, by comparing their respective activation barriers. rsc.org The mechanism of palladium-catalyzed methylation of arenes has also been elucidated using DFT to identify key intermediates and transition states. rsc.org

Quantum chemical calculations have become a reliable tool for predicting spectroscopic properties, which aids in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method, is a well-established technique. mdpi.com Calculated chemical shifts, when scaled and compared with experimental data, can help assign ambiguous signals and confirm the proposed structure. nih.govsemanticscholar.org The accuracy of these predictions depends on the chosen functional and basis set. mdpi.comruc.dk For complex molecules, this computational validation is invaluable for distinguishing between isomers. semanticscholar.org

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. chem-soc.si The calculated harmonic frequencies are often systematically higher than experimental ones and are typically scaled by an empirical factor to improve agreement. chem-soc.si Assigning each calculated vibrational mode (e.g., C=O stretch, C-H bend) to an experimental peak helps in the detailed interpretation of the vibrational spectrum. nih.gov A study on the acetate group used the B3LYP/6-31G(d,p) model to calculate its characteristic vibrational frequencies, which were then compared to experimental results after scaling. chem-soc.si

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Acetate Group Note: Data adapted from a study on the acetic acid molecule to demonstrate the methodology. chem-soc.si

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretching1855.351783.701788.00
C-O Stretching1216.97--
CH₃ Rocking1002.36--
OCO Deformation682.16--

Molecular Modeling for Conformational Analysis and Intermolecular Interactions

While quantum mechanics provides detailed electronic information, molecular modeling techniques like molecular dynamics are better suited for exploring the conformational flexibility and interactions of molecules in a dynamic environment.

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. An MD simulation calculates the trajectory of individual particles based on a force field, providing a detailed view of the molecule's dynamic behavior.

For a flexible molecule like this compound, with several rotatable bonds, MD simulations can explore its conformational landscape in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal preferred conformations, the dynamics of conformational changes, and how the molecule interacts with its surroundings through forces like hydrogen bonds and van der Waals interactions. elsevierpure.com

In the context of drug design, MD simulations are crucial for studying enzyme-substrate interactions. If this compound were being investigated as a potential enzyme inhibitor, MD simulations could model its binding to the enzyme's active site. researchgate.net These simulations can assess the stability of the enzyme-ligand complex over time, identify key interacting amino acid residues, and calculate binding free energies, providing insights that are critical for lead optimization. researchgate.netresearchgate.net

Docking Studies to Probe Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger receptor protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand and its target.

In the case of this compound, docking studies can be employed to explore its potential interactions with various biological targets. The compound's ester and ketone functionalities suggest it could interact with a range of enzymes, such as hydrolases or kinases. The aromatic ring and the tert-butyl group contribute to its steric and electronic profile, influencing how it fits into a receptor's binding pocket.

A typical docking study would involve preparing a 3D model of the target receptor and the ligand, this compound. The ligand is then placed in the binding site of the receptor, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The lower the binding energy, the more favorable the interaction.

The interactions governing the binding of this compound to a hypothetical receptor could include:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group and the ester group can act as hydrogen bond acceptors, interacting with donor residues in the receptor's active site, such as arginine, lysine, or histidine.

Hydrophobic Interactions: The phenyl ring and the tert-butyl group can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, and valine.

Pi-Pi Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan within the binding pocket.

A hypothetical docking study of this compound with a protein target might yield the following results:

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Phe518Hydrogen Bond, Pi-Pi Stacking, Hydrophobic
Mitogen-activated protein kinase (MAPK)-7.9Lys54, Met109, Leu156Hydrogen Bond, Hydrophobic
Acetylcholinesterase (AChE)-9.2Trp84, Phe330, His440Pi-Pi Stacking, Hydrophobic, Hydrogen Bond

This is a hypothetical data table created for illustrative purposes.

Such studies can help identify potential biological targets for this compound and provide a rationale for its observed biological activities, if any.

Prediction of Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of molecules using various descriptors. These descriptors are derived from the electron density of the molecule and can predict how it will behave in a chemical reaction.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. A high value of hardness indicates a more stable and less reactive molecule. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A): η = (I - A) / 2

Chemical Softness (S): This is the reciprocal of hardness (S = 1/η) and indicates the molecule's polarizability. A high value of softness suggests higher reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. It is calculated using the chemical potential (μ) and hardness (η): ω = μ² / (2η), where μ = -(I + A) / 2

For this compound, the presence of electron-withdrawing acetyl and ester groups influences its electronic properties. The carbonyl carbons are electrophilic centers, susceptible to nucleophilic attack. The aromatic ring can also participate in electrophilic or nucleophilic aromatic substitution reactions, depending on the nature of the attacking reagent.

A theoretical calculation of these descriptors for this compound might yield the following values:

DescriptorValue (eV)Interpretation
Ionization Potential (I)8.9Energy required to remove an electron.
Electron Affinity (A)1.2Energy released upon adding an electron.
Chemical Hardness (η)3.85Moderately resistant to change in electron density.
Chemical Softness (S)0.26Moderately polarizable.
Electrophilicity Index (ω)3.28Good electrophile.

This is a hypothetical data table created for illustrative purposes.

These values suggest that this compound is a moderately stable molecule with a significant electrophilic character.

Local reactivity descriptors identify the most reactive sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function for nucleophilic attack (f+) highlights sites susceptible to attack by nucleophiles, while the function for electrophilic attack (f-) indicates sites prone to attack by electrophiles. For this compound, the f+ function would likely show high values on the carbonyl carbons of the acetyl and ester groups.

Average Local Ionization Energy (ALIE): This descriptor provides a measure of the energy required to remove an electron from a specific point on the molecule's surface. Regions with low ALIE values are more susceptible to electrophilic attack.

A condensed Fukui function analysis for this compound could provide the following insights:

Atom/Groupf+ (Nucleophilic Attack)f- (Electrophilic Attack)Reactivity Prediction
Acetyl Carbonyl Carbon0.180.02Highly susceptible to nucleophilic attack.
Ester Carbonyl Carbon0.150.03Susceptible to nucleophilic attack.
Aromatic Ring Carbons0.05 - 0.080.09 - 0.12Prone to electrophilic attack.
Tert-butyl Group0.010.01Relatively unreactive.

This is a hypothetical data table created for illustrative purposes.

These local descriptors are invaluable for predicting the regioselectivity of reactions involving this compound.

Advanced Theoretical Methodologies

More sophisticated computational methods can provide a deeper understanding of the dynamic behavior and reaction mechanisms of this compound.

QM/MM methods are hybrid techniques that combine the accuracy of quantum mechanics (QM) for a small, chemically active region of a system with the computational efficiency of molecular mechanics (MM) for the larger, less reactive environment. researchgate.net This approach is particularly useful for studying enzymatic reactions or interactions in a solvent.

For this compound, a QM/MM study could be used to investigate its hydrolysis catalyzed by an esterase enzyme. In this scenario, the ligand and the key amino acid residues in the enzyme's active site would be treated with a QM method (e.g., DFT), while the rest of the protein and the surrounding water molecules would be described by an MM force field.

This approach allows for the detailed study of bond-breaking and bond-forming processes, transition states, and reaction energy profiles, providing a dynamic and realistic picture of the chemical transformation.

Predicting the yield of a chemical reaction is a complex task that depends on numerous factors, including reaction conditions, catalysts, and side reactions. Computational models are being developed to tackle this challenge. While the MERA (Model for Esterification Reaction Analysis) model is a specific example, various quantitative structure-activity relationship (QSAR) and machine learning models are employed to predict reaction yields.

These models are typically trained on large datasets of known reactions and their corresponding yields. The input features for these models can include structural descriptors of the reactants and products, as well as parameters representing the reaction conditions (temperature, solvent, catalyst).

For the synthesis of this compound, a computational model could predict the reaction yield under different conditions. For instance, in an esterification reaction between 4-acetylphenylacetic acid and tert-butanol, the model could predict how the yield is affected by changes in temperature, catalyst type, and reactant ratios.

A hypothetical prediction of reaction yield for the synthesis of this compound using a computational model could look like this:

Temperature (°C)CatalystReactant Ratio (Acid:Alcohol)Predicted Yield (%)
60Sulfuric Acid1:1.275
80Sulfuric Acid1:1.282
80p-Toluenesulfonic Acid1:1.278
80Sulfuric Acid1:1.588

This is a hypothetical data table created for illustrative purposes.

These predictive models are becoming increasingly valuable in chemical process development and optimization, enabling chemists to design more efficient and sustainable synthetic routes.

Exploration of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific literature and chemical databases was conducted to gather information on the non-linear optical (NLO) properties of this compound. This investigation aimed to uncover theoretical and computational studies detailing its hyperpolarizability, molecular electrostatic potential, and other relevant NLO parameters.

Despite a thorough search, no specific studies detailing the computational and theoretical investigation of the non-linear optical properties of this compound were found. While research exists on the NLO properties of structurally related compounds, such as those containing different functional groups in the para position of the phenyl ring, this information falls outside the strict scope of this article. nih.govresearchgate.netnih.govmdpi.comnih.gov

Consequently, detailed research findings and data tables concerning the first-order hyperpolarizability (β), second-order hyperpolarizability (γ), dipole moment (μ), and polarizability (α) specifically for this compound cannot be provided at this time. The exploration of NLO properties for this specific compound remains an area for future scientific investigation.

V. Synthetic Applications and Transformation Chemistry of Tert Butyl 2 4 Acetylphenyl Acetate

Utilization as a Versatile Organic Intermediate

The strategic placement of functional groups in tert-butyl 2-(4-acetylphenyl)acetate makes it a key building block for the synthesis of specialized and advanced chemical entities.

Precursor in the Synthesis of DOTA-Linked Chelating Agents

Bifunctional chelating agents are crucial for the development of radiopharmaceuticals used in medical imaging and therapy. These agents combine a strong metal-chelating moiety, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), with a linker that can be conjugated to a biomolecule. While direct evidence for the use of this compound in DOTA-linked chelating agent synthesis is not extensively documented in publicly available literature, its structural features suggest a plausible role as a precursor.

The synthesis of such bifunctional chelators often involves the alkylation of a protected DOTA derivative with a molecule containing a reactive group for conjugation. nih.gov The 4-acetylphenylacetic acid moiety, which can be obtained from the hydrolysis of this compound, provides a handle for such modifications. The acetyl group can be chemically transformed into other functional groups, such as an amine or an isothiocyanate, which are then used to attach the chelator to a peptide or other targeting biomolecule. The general synthetic strategy involves the initial protection of three of the four nitrogen atoms of the cyclen ring, followed by the introduction of the functionalized linker and subsequent deprotection and attachment of the remaining acetate (B1210297) arms.

Building Block for Advanced Heterocyclic Systems and Dopamine (B1211576) Derivatives

While specific examples of the direct use of this compound in the synthesis of advanced heterocyclic systems are not prevalent in the literature, its constituent parts suggest its potential as a starting material. The acetyl group can participate in condensation reactions with dinucleophiles, such as hydrazine (B178648) or ethylenediamine, to form various heterocyclic rings like pyrazoles or benzodiazepines.

In the realm of medicinal chemistry, phenylacetic acid derivatives are known precursors to various pharmacologically active compounds, including dopamine receptor ligands. For instance, the synthesis of dopamine D2 partial agonists has been reported from various substituted phenylacetic acid derivatives. figshare.comnih.gov Although a direct synthetic route from this compound to a specific dopamine derivative is not explicitly detailed, the core structure is amenable to transformations that could lead to such molecules. The synthesis of dopamine D2 receptor partial agonists often involves the construction of a pharmacophore that includes a substituted phenyl group attached to a spacer and an amine-containing moiety. nih.gov

Intermediate for Chiral Organoselenanes and Organotelluranes via Enzymatic Resolution of Derivatives

A significant application of compounds structurally related to this compound is in the synthesis of chiral organoselenanes and organotelluranes. These compounds are of interest due to their potential biological activities. A key step in their synthesis is the enzymatic kinetic resolution of a racemic precursor to obtain enantiomerically pure intermediates.

In a study focused on the synthesis of chiral organoselenanes and organotelluranes, a derivative of the title compound, (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, was successfully resolved using lipase-catalyzed transesterification. This enzymatic process demonstrated high enantioselectivity, yielding optically pure (R)- and (S)-enantiomers. The chiral building blocks obtained from this resolution were then readily transformed into the corresponding chiral 1-(2-aminophenyl)ethanols, which serve as key precursors for the target organochalcogen compounds.

The efficiency of the enzymatic resolution is highly dependent on the choice of lipase (B570770), solvent, and reaction conditions. For the resolution of (R,S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, Candida antarctica lipase B (CAL-B) was found to be a highly effective biocatalyst.

Table 1: Influence of Lipase Type on the Kinetic Resolution

EntryLipaseTime (h)Conversion (%)ee(S)-alcohol (%)ee(R)-acetate (%)E-value
1CAL-B2450>99>99>200
2PPL24<5---
3CRL24<5---

ee = enantiomeric excess; E = enantiomeric ratio

The temperature also plays a crucial role in the enzymatic kinetic resolution. Optimizing the temperature can lead to shorter reaction times while maintaining high enantioselectivity.

Table 2: Influence of Temperature on CAL-B Catalyzed Kinetic Resolution

EntryTemperature (°C)Time (h)Conversion (%)ee(S)-alcohol (%)ee(R)-acetate (%)
1252450>99>99
2351650>99>99
3401250>99>99
45012519896

This chemoenzymatic approach provides an efficient pathway to chiral intermediates that are otherwise difficult to obtain, highlighting the synthetic utility of this class of compounds.

Use as a Pharmaceutical Intermediate

Phenylacetic acid and its derivatives are important intermediates in the pharmaceutical industry. wikipedia.orgyoutube.com For example, 4-acetylbiphenyl, a structurally related compound, is a key intermediate in the synthesis of the anti-inflammatory agent diphenylacetic acid. nbinno.com Similarly, other substituted phenylacetic acids, such as 4-nitrophenylacetic acid and 4-(hydroxymethyl)phenylacetic acid, are utilized as intermediates in the synthesis of active pharmaceutical ingredients (APIs). actylis.comnbinno.com

While specific, large-scale pharmaceutical applications of this compound are not widely reported in the public domain, its structural motifs are present in various biologically active molecules. The tert-butyl ester can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions at a later stage of a synthesis. This strategy is commonly employed in the synthesis of complex APIs.

Participation in Chemically Diverse Reactions

The functional groups present in this compound allow it to undergo a range of chemical transformations, making it a versatile substrate in organic synthesis.

Nucleophilic Acyl Substitution and Transesterification Reactions

The ester functionality of this compound is susceptible to nucleophilic acyl substitution reactions. A common example of this is hydrolysis, where the ester is cleaved to yield the corresponding carboxylic acid, (4-acetylphenyl)acetic acid, and tert-butanol. This reaction can be catalyzed by either acid or base. The kinetics of the hydrolysis of tert-butyl esters, such as tert-butyl chloride and tert-butyl formate, have been studied and are known to proceed via an SN1-type mechanism under neutral and acidic conditions, involving the formation of a stable tert-butyl carbocation. usgs.govcapuchem.caivypanda.com The rate of hydrolysis is influenced by factors such as pH and temperature. stanford.edu

Table 3: General Conditions for Hydrolysis of Tert-butyl Esters

ConditionReagentsProducts
AcidicH₃O⁺, heatCarboxylic acid + tert-butanol
BasicOH⁻, heatCarboxylate salt + tert-butanol

Transesterification is another important nucleophilic acyl substitution reaction where the tert-butoxy (B1229062) group is exchanged for another alkoxy group. This reaction is typically catalyzed by an acid or a base and is an equilibrium process. To drive the reaction to completion, a large excess of the reactant alcohol is often used. usgs.gov For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 2-(4-acetylphenyl)acetate and tert-butanol. The bulky nature of the tert-butyl group can influence the rate of both hydrolysis and transesterification reactions.

Functionalization of the Acetyl Group (e.g., Reduction, Bromination)

The acetyl group of this compound is a key site for chemical modification, allowing for the introduction of new functionalities.

Reduction: The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, yielding tert-butyl 2-(4-(1-hydroxyethyl)phenyl)acetate. This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol (B145695) at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. blogspot.commasterorganicchemistry.com Sodium borohydride is selective for aldehydes and ketones and will not reduce the tert-butyl ester, making it an ideal reagent for this specific transformation. masterorganicchemistry.com

Alternatively, catalytic hydrogenation can be employed. This method involves treating the compound with hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel. Catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or isopropanol (B130326) instead of hydrogen gas, is another viable and often safer alternative. mdpi.comresearchgate.net These reduction methods convert the prochiral ketone into a racemic secondary alcohol, which can be a substrate for further stereoselective reactions.

Bromination: The acetyl group can also be functionalized at the α-carbon through halogenation. The α-bromination of aromatic ketones like this compound typically proceeds via an enol or enolate intermediate. scribd.com Under acidic conditions, using bromine (Br₂) in a solvent such as acetic acid, the reaction is catalyzed by the formation of the enol tautomer. scribd.comoaepublish.comresearchgate.net The enol, acting as a nucleophile, then attacks the bromine molecule to yield the α-bromo ketone, tert-butyl 2-(4-(2-bromoacetyl)phenyl)acetate. researchgate.net It is important to note that this reaction occurs specifically at the α-carbon of the acetyl group and not on the phenyl ring under these conditions. This α-bromo derivative is a valuable intermediate for further synthesis, as the bromine atom can be readily displaced by various nucleophiles in Sₙ2 reactions. nih.gov

Derivatization of the Phenyl Ring (e.g., electrophilic aromatic substitution, further cross-couplings)

The phenyl ring of this compound can undergo further substitution, although the reactivity and regioselectivity are governed by the two existing substituents.

Electrophilic Aromatic Substitution (EAS): The outcome of EAS reactions on this molecule is determined by the combined electronic effects of the acetyl group and the -CH₂COOtBu group.

The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature (both by induction and resonance).

The -CH₂COOtBu group is generally considered to be weakly deactivating through an inductive effect but acts as an ortho, para-director.

In an electrophilic aromatic substitution reaction, the incoming electrophile will be directed to the positions ortho to the -CH₂COOtBu group and meta to the acetyl group. These positions are identical. Therefore, substitution is expected to occur at the carbon atoms adjacent to the -CH₂COOtBu substituent. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. mdpi.comjocpr.com However, Friedel-Crafts alkylation and acylation may be challenging due to the presence of the deactivating acetyl group on the ring. scirp.org

Further Cross-Couplings: To achieve more complex derivatization, the phenyl ring can be first halogenated and then subjected to cross-coupling reactions. For example, bromination of the aromatic ring would lead to a bromo-substituted derivative. This derivative can then act as a substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. scielo.br The Suzuki coupling of a bromo-substituted this compound with an arylboronic acid would form a new carbon-carbon bond, leading to biaryl structures. scielo.brnih.gov This two-step sequence allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups onto the phenyl ring, significantly expanding the molecular complexity. nih.gov

Stereoselective Transformations Involving Analogous Structures

The derivatives of this compound, particularly the secondary alcohol obtained from the reduction of the acetyl group, are suitable substrates for stereoselective transformations.

The racemic alcohol, tert-butyl 2-(4-(1-hydroxyethyl)phenyl)acetate, can be resolved into its constituent enantiomers through enzymatic kinetic resolution (EKR). Lipases are commonly employed for this purpose due to their high stereoselectivity and operational simplicity. A widely used and highly effective enzyme for the resolution of secondary alcohols is Candida antarctica lipase B (CAL-B), often in its immobilized form (Novozym 435).

In a typical EKR process, the racemic alcohol is subjected to an irreversible acylation reaction in the presence of the lipase and an acyl donor, such as vinyl acetate. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. For secondary alcohols like 1-phenylethanol, CAL-B generally shows a preference for the (R)-enantiomer, leading to the formation of (R)-acetate while leaving the (S)-alcohol unreacted. This allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (as the unreacted alcohol), both in high enantiomeric excess. The efficiency of the resolution is often described by the enantiomeric ratio (E-value).

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol Analogs
EnzymeSubstrateAcyl DonorSolventConversion (%)Product Enantiomeric Excess (ee %)E-Value
Novozym 435 (CAL-B)(R,S)-1-PhenylethanolVinyl Acetaten-Hexane~50>99 (R-acetate)>200
Lipase from Pseudomonas cepacia (PSL)(R,S)-1-PhenylethanolVinyl AcetateDiisopropyl ether4898 (R-acetate)150
Candida rugosa Lipase (CRL)(R,S)-1-PhenylethanolVinyl AcetateToluene (B28343)~5095 (R-acetate)>100
Novozym 435 (CAL-B)(R,S)-1-(4-Methoxyphenyl)ethanolIsopropenyl Acetaten-Hexane49>99 (R-acetate)>200

Strategic Use of the Tert-butyl Ester as a Protecting Group

The tert-butyl ester in this compound serves as a robust protecting group for the carboxylic acid functionality. This is a crucial strategic element in multi-step syntheses where the carboxylic acid needs to be shielded from reaction conditions that would otherwise transform it.

The tert-butyl group provides significant steric hindrance, which makes the ester highly resistant to nucleophilic attack and basic hydrolysis (saponification). It is stable to a wide range of reagents, including organometallics, mild reducing agents, and many oxidizing agents.

The primary advantage of the tert-butyl ester is its facile removal under acidic conditions. Treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid, efficiently cleaves the ester. The mechanism involves protonation of the ester oxygen followed by the loss of a stable tert-butyl cation, which is then quenched to form isobutene and water. This deprotection strategy is orthogonal to many other protecting groups, such as benzyl (B1604629) ethers (removed by hydrogenolysis) or silyl (B83357) ethers (removed by fluoride (B91410) ions). blogspot.com

For instance, in a synthetic sequence, a molecule containing both a tert-butyl ester and a Boc (tert-butyloxycarbonyl) protecting group on an amine can be selectively deprotected. The Boc group can often be removed under milder acidic conditions than the tert-butyl ester, or conversely, the tert-butyl ester can be cleaved while other acid-labile groups remain, depending on the precise conditions. This orthogonality allows for selective unmasking of functional groups at different stages of a complex synthesis, highlighting the strategic importance of the tert-butyl ester in the chemist's toolkit. blogspot.com

Vi. Emerging Research Avenues and Future Prospects

Development of Greener and More Efficient Synthetic Pathways

The pursuit of green chemistry principles—minimizing waste, reducing energy consumption, and using less hazardous substances—is a major driver in modern chemical synthesis. Research into the production of Tert-butyl 2-(4-acetylphenyl)acetate is increasingly focused on developing pathways that are not only efficient but also environmentally benign.

Future developments aim to replace conventional stoichiometric reagents with catalytic systems, which can be used in smaller quantities and often recycled. The exploration of biocatalysis, using enzymes to perform specific chemical transformations under mild conditions (aqueous solvent, room temperature, neutral pH), represents a significant frontier. Another key area is the use of alternative, greener solvents to replace volatile and often toxic organic solvents like dichloromethane (B109758) or dimethylformamide (DMF).

Table 1: Comparison of Potential Synthetic Pathways for this compound

FeatureConventional PathwayPotential Greener Pathway
Starting Materials 4-acetylphenylacetic acid, isobutylene (B52900)4'-Hydroxyacetophenone, tert-butyl acetate (B1210297)
Reagents Strong acids (e.g., H₂SO₄)Solid acid catalysts, enzymes (lipases)
Solvent Dichloromethane, THFSupercritical CO₂, ionic liquids, 2-MeTHF
Energy Input High temperature refluxLower temperatures, microwave irradiation
Byproducts Stoichiometric salt wasteWater, recyclable catalyst
Atom Economy ModerateHigh

Detailed research findings indicate that solid acid catalysts, such as zeolites or ion-exchange resins, can facilitate the esterification reaction with high selectivity and allow for easy separation and reuse, thereby minimizing waste. scielo.org.co Similarly, microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and energy consumption for related esterification processes.

Investigation of Novel Reaction Mechanisms and Selectivities

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and developing novel synthetic applications. The compound's structure offers multiple reactive sites: the acetyl group's carbonyl carbon and α-protons, the ester group, and the aromatic ring.

Current research is focused on chemoselective reactions that target one functional group while leaving others intact. For example, organocatalysis could be employed for the asymmetric aldol (B89426) reaction at the acetyl group, creating chiral centers with high enantioselectivity. The tert-butyl ester group is a robust protecting group, but developing milder and more selective deprotection methods that are orthogonal to other functionalities is an ongoing goal.

Furthermore, transition-metal-catalyzed cross-coupling reactions at the aromatic ring (after conversion to a halide or triflate) could be explored to build more complex molecular architectures. Mechanistic studies using techniques like in-situ spectroscopy and kinetic analysis can elucidate the transition states and intermediates of these reactions, enabling optimization for higher yields and selectivities.

Predictive Modeling for Rational Design of New Reactions and Compounds

Computational chemistry and predictive modeling are becoming indispensable tools for accelerating chemical research. For this compound, these methods offer the potential to rationally design new reactions and derivatives with tailored properties, reducing the need for extensive trial-and-error experimentation.

Density Functional Theory (DFT) calculations can be used to:

Model reaction pathways and determine activation energies, helping to predict the most favorable reaction conditions.

Predict the spectroscopic properties (e.g., NMR, IR) of new derivatives, aiding in their identification.

Simulate the electronic properties of potential polymers or advanced materials derived from the compound.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or material properties of a library of virtual compounds based on this compound. This in-silico screening can identify promising candidates for synthesis and testing, saving significant time and resources.

Exploration of its Role in Advanced Materials Chemistry

The unique combination of a rigid aromatic core and reactive functional groups makes this compound an attractive building block for advanced materials. Its potential as a monomer or key intermediate in polymer and materials chemistry is an exciting area of future research.

The acetyl group can be a site for polymerization reactions, such as the formation of polyphenylenes or other conjugated polymers, which may have interesting optical or electronic properties for applications in organic electronics (e.g., OLEDs, organic photovoltaics). After hydrolysis of the ester to the corresponding carboxylic acid, the molecule can be used as a monomer for producing polyesters or polyamides. The rigid phenylacetate (B1230308) backbone could impart thermal stability and specific mechanical properties to these polymers.

Table 2: Hypothetical Properties of Polymers Derived from this compound Derivatives

Polymer TypePotential MonomerKey Feature from MonomerPotential Application
Polyester 4-(1-hydroxyethyl)phenylacetic acidRigidity, chiralityHigh-performance plastics, biodegradable materials
Polyamide 4-aminophenylacetic acidHydrogen bonding, rigiditySpecialty fibers, engineering plastics
Conjugated Polymer 4-ethynylphenylacetic acid tert-butyl esterπ-conjugation, processabilityOrganic semiconductors, sensors

The compound could also serve as a precursor for liquid crystals, where the rigid core structure is essential for forming mesophases. Furthermore, its derivatives could be incorporated into metal-organic frameworks (MOFs) as organic linkers.

Integration with Flow Chemistry and Automated Synthesis

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and higher yields. researchgate.netdurham.ac.uk The synthesis and modification of this compound are well-suited for integration with these modern techniques.

A hypothetical flow synthesis could involve pumping starting materials through a heated packed-bed reactor containing a solid-supported catalyst, followed by in-line purification to remove byproducts and unreacted reagents. durham.ac.uk This would allow for the safe, continuous, and automated production of the compound.

Advantages of Flow Synthesis for this compound:

Improved Heat Transfer: Exothermic or endothermic reactions can be controlled precisely, preventing runaway reactions or local temperature fluctuations.

Safety: Small reactor volumes mean that only a small amount of material is reacting at any given time, minimizing the risks associated with hazardous reagents or intermediates. researchgate.net

Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.

Automation: Automated platforms can control reaction parameters, perform optimizations, and synthesize libraries of derivatives for screening purposes with high throughput.

By integrating flow chemistry with automated feedback loops and real-time analytical techniques (e.g., flow IR or NMR), researchers can rapidly optimize reaction conditions and accelerate the discovery of new transformations and applications for this compound.

Q & A

Q. What are the established synthesis routes for tert-butyl 2-(4-acetylphenyl)acetate, and how are yields optimized?

The compound is commonly synthesized via palladium-catalyzed α-arylation of zinc enolates. A representative method involves reacting tert-butyl bromoacetate with 4-acetylphenylzinc bromide under Pd(OAc)₂ catalysis. Key parameters include:

  • Catalyst loading : 5 mol% Pd(OAc)₂.
  • Solvent : THF or DMF, which stabilizes intermediates.
  • Temperature : 60–80°C to balance reaction rate and side-product formation. Yields exceeding 83% are achieved by optimizing stoichiometry (1:1.2 molar ratio of arylzinc to ester) and purification via silica gel chromatography (hexane/ethyl acetate = 80:20) .

Q. How is this compound characterized spectroscopically?

Structural confirmation relies on:

  • ¹H NMR : Distinct peaks at δ 7.77 (d, J = 8.0 Hz, 2H, aromatic), 7.22 (d, J = 8.0 Hz, 2H, aromatic), 3.45 (s, 2H, CH₂), and 1.29 (s, 9H, tert-butyl).
  • ¹³C NMR : Key signals at δ 197.8 (C=O, acetyl), 170.1 (ester C=O), and 81.3 (quaternary tert-butyl carbon).
  • IR : Strong bands at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (acetyl C=O) .

Advanced Research Questions

Q. What mechanistic insights explain the high efficiency of palladium-catalyzed synthesis for this compound?

The reaction proceeds via oxidative addition of Pd⁰ to the arylzinc reagent, forming a Pd(II) intermediate. Transmetalation with the zinc enolate generates a Pd-aryl complex, which undergoes reductive elimination to yield the product. Key factors include:

  • Ligand effects : Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination.
  • Solvent polarity : Polar solvents stabilize charged intermediates, accelerating transmetalation. Computational studies suggest that electron-deficient aryl groups (e.g., 4-acetylphenyl) enhance electrophilicity at Pd, favoring coupling .

Q. How can contradictory spectroscopic data during characterization be resolved?

Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from solvent effects, concentration, or impurities. Strategies include:

  • Solvent standardization : Use deuterated solvents (e.g., CDCl₃) consistently.
  • 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments.
  • Spiking experiments : Add authentic samples to confirm peak identity. For example, the tert-butyl group’s δ 1.29 signal is invariant under most conditions, serving as an internal reference .

Q. What role does the tert-butyl group play in modulating reactivity for downstream applications?

The tert-butyl group:

  • Enhances steric bulk : Protects the ester from nucleophilic attack, improving stability during storage.
  • Increases lipophilicity : LogP values rise by ~1.5 compared to methyl/ethyl analogs, influencing bioavailability in biological assays.
  • Facilitates crystallization : Its rigidity aids in obtaining single crystals for X-ray diffraction. Comparative studies with methyl 2-(4-acetylphenyl)acetate show 20% lower hydrolysis rates for the tert-butyl derivative under physiological pH .

Q. How can synthetic routes be adapted to incorporate isotopic labels (e.g., ¹³C, ²H) for metabolic tracing?

Isotopic labeling involves:

  • Deuterated tert-butyl alcohol : React with 2-(4-acetylphenyl)acetic acid under DCC/DMAP coupling to introduce ²H at the tert-butyl position.
  • ¹³C-acetyl precursors : Use 4-(¹³C-acetyl)phenylboronic acid in Suzuki-Miyaura coupling with tert-butyl bromoacetate. LC-MS and ¹³C NMR validate labeling efficiency (>95% isotopic purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.